IST5-002

Description

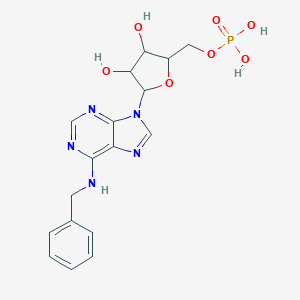

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVANBHPEPSMOV-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-66-7 | |

| Record name | Benzyl-amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Selective STAT5a/b Inhibitor IST5-002: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of IST5-002, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 5a/b (STAT5a/b). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative data, experimental protocols, and selectivity profile of this compound, positioning it as a significant tool for research in oncology and other STAT5-driven diseases.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling. Aberrant STAT5 activation is a key driver in the pathogenesis of various malignancies, including prostate cancer and chronic myeloid leukemia (CML), making it a compelling therapeutic target.[1] this compound, also known as N6-Benzyladenosine-5'-phosphate, has emerged as a potent and selective inhibitor of STAT5a/b, demonstrating significant anti-tumor activity in preclinical models.[2][3] This document serves as a comprehensive resource for understanding and utilizing this compound in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect on the STAT5 signaling pathway through a multi-faceted mechanism that targets key activation steps. The binding of this compound to the SH2 domain of the STAT5 monomer is a critical initial event.[4] This interaction prevents the subsequent recruitment of STAT5 to activated receptor tyrosine kinase complexes, thereby inhibiting its phosphorylation. Furthermore, by occupying the SH2 domain, this compound directly blocks the formation of STAT5 dimers.[4] The inhibition of both phosphorylation and dimerization ultimately prevents the nuclear translocation of STAT5 and its binding to the promoter regions of target genes, leading to the downregulation of genes involved in cell proliferation and survival, such as Bcl-xL and cyclin D1.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Assay | IC50 | Reference |

| STAT5a Transcriptional Activity | --- | Luciferase Reporter Assay | 1.5 µM | [3][5][6] |

| STAT5b Transcriptional Activity | --- | Luciferase Reporter Assay | 3.5 µM | [3][5][6] |

| STAT5 Dimerization | Human | Native Gel-Based Assay (PC-3 cells) | ~1.3 µM | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Effect | Concentration | Time | Reference |

| K562 | Chronic Myeloid Leukemia | Inhibition of Bcr-Abl-induced STAT5a/b phosphorylation | 0-40 µM | 3 hours | [2][3] |

| T47D | Breast Cancer | Inhibition of STAT5a/b phosphorylation | 5-100 µM | 2 hours | [2][3] |

| PC-3 | Prostate Cancer | Inhibition of STAT5 dimerization and nuclear translocation | 5-100 µM | 2 hours | [2][3] |

| CWR22Rv1, LNCaP | Prostate Cancer | Reduction of Bcl-xL and cyclin D1 expression | 2-50 µM | 48 hours | [2][3] |

| Human Prostate Cancer Cells | Prostate Cancer | Induction of apoptosis | 3.1-50 µM | 72 hours | [2][3] |

| Patient-derived Prostate Cancer Organoids | Prostate Cancer | Induction of epithelial cell death | 25-100 µM | 7 days | [2][3] |

| Imatinib-sensitive and -resistant CML cells | Chronic Myeloid Leukemia | Inhibition of STAT5a/b phosphorylation and induction of apoptosis | 5 µM | 24-72 hours | [2][3] |

Table 3: Selectivity Profile of this compound

| Target | Assay Type | Result | Reference |

| 54 Kinases | Cell-free assays | No significant inhibitory activity | [1][2][7] |

| JAK1, JAK2, JAK3, TYK2 | Cell-based assay (DU145, CWR22Rv1 cells) | No alteration in phosphorylation | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

STAT5 Dimerization Assay (Native Gel-Based)

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on STAT5 dimerization in prostate cancer cells.[4]

Objective: To assess the effect of this compound on the dimerization of STAT5.

Materials:

-

CWR22Rv1 prostate cancer cells

-

STAT5A-eYFP expression construct

-

Transfection reagent

-

Cell culture medium and supplements

-

Sodium vanadate

-

This compound

-

Prolactin (Prl)

-

Lysis buffer

-

Native polyacrylamide gel

-

Fluorescence imaging system

Procedure:

-

Transfect CWR22Rv1 cells with the STAT5A-eYFP construct and culture for 3 days.

-

Serum-starve the cells for 16 hours.

-

Pre-treat the cells with 1 mM sodium vanadate for 2 hours.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 6 hours.

-

Stimulate the cells with 10 nM Prl for 1 hour.

-

Lyse the cells and collect the whole-cell lysates.

-

Resolve the lysates on a native polyacrylamide gel.

-

Analyze the dimerization of STAT5 by detecting the eYFP fluorescence on the gel.

Immunoprecipitation and Immunoblotting for STAT5 Phosphorylation

This protocol is designed to determine the effect of this compound on the phosphorylation of STAT5.[8]

Objective: To measure the levels of phosphorylated STAT5 following treatment with this compound.

Materials:

-

CWR22Rv1 or K562 cells

-

This compound

-

Cell lysis buffer

-

Anti-STAT5 antibody

-

Protein A/G agarose beads

-

Anti-pYStat5 antibody

-

Anti-STAT5 antibody

-

Anti-actin antibody

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

Procedure:

-

Treat CWR22Rv1 or K562 cells with increasing concentrations of this compound for the desired duration (e.g., 4 days).

-

Lyse the cells and quantify the protein concentration.

-

For immunoprecipitation, incubate the cell lysates with an anti-STAT5 antibody, followed by precipitation with Protein A/G agarose beads.

-

Wash the beads and elute the immunoprecipitated proteins.

-

Separate the whole cell lysates and immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-pYStat5, anti-STAT5, and anti-actin (as a loading control) antibodies.

-

Detect the protein bands using an appropriate detection system.

In Vivo Toxicity

Preclinical studies in mice have demonstrated a favorable safety profile for this compound. Acute, sub-chronic, and chronic toxicity studies revealed no significant toxic effects or alterations in blood profiles.[2][7] In a chronic toxicity study, daily administration of this compound at doses of 0, 10, 30, and 100 mg/kg for 28 days in both male and female mice did not result in any significant adverse events.[4]

Conclusion

This compound is a potent and selective inhibitor of STAT5a/b with a well-defined mechanism of action. Its ability to inhibit STAT5 phosphorylation, dimerization, and downstream signaling translates to significant anti-tumor activity in preclinical models of prostate cancer and CML. The favorable in vivo safety profile further supports its potential as a valuable research tool and a candidate for further therapeutic development. This technical guide provides the foundational information necessary for researchers to effectively utilize this compound in their studies of STAT5-driven pathologies.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo [mdpi.com]

- 8. researchgate.net [researchgate.net]

understanding the role of IST5-002 in CML

An In-Depth Technical Guide to the Role of IST5-002 in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives leukemogenesis.[1][2] While the development of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized CML treatment, a significant portion of patients develop resistance.[1][3] This has spurred research into alternative therapeutic targets. One such promising target is the Signal Transducer and Activator of Transcription 5 (STAT5).

STAT5 is a critical downstream signaling molecule of the BCR-ABL oncoprotein.[1] Its constitutive activation in CML cells, even in the absence of normal cytokine signaling, is a key driver of cell proliferation and survival.[1] this compound is a novel small molecule inhibitor specifically designed to target STAT5, offering a potential new therapeutic avenue for CML.[4]

This compound: Mechanism of Action

This compound is a first-in-class STAT5 inhibitor that functions by binding to the SH2 domain of the STAT5 protein.[4] This action is crucial as the SH2 domain is responsible for docking STAT5 to activated receptor-tyrosine kinase complexes, a prerequisite for its phosphorylation and subsequent activation.[4][5]

The mechanism proceeds as follows:

-

In CML cells, the BCR-ABL kinase is constitutively active, leading to the phosphorylation of docking sites for STAT5.

-

This compound binds to the STAT5 SH2 domain, sterically hindering it from docking to these phosphorylated sites.[4]

-

This prevention of docking inhibits both JAK2 and BCR-ABL-mediated tyrosine phosphorylation of STAT5.[4]

-

Without phosphorylation, STAT5 cannot dimerize and translocate to the nucleus to act as a transcription factor.[4]

-

This leads to the downregulation of key STAT5 target genes, such as Cyclin D1 (promoting cell cycle progression) and Bcl-xL (inhibiting apoptosis), ultimately inducing cell death in CML cells.[4]

Caption: Mechanism of this compound action in CML cells.

Preclinical Data

Preclinical studies have demonstrated the efficacy of this compound in CML cell lines. The compound effectively inhibits STAT5 phosphorylation, downregulates its target genes, and induces apoptosis.

| Cell Line | Treatment | Concentration (µM) | Duration | Effect on STAT5 Phosphorylation | Reference |

| K562 | This compound | 1.1 - 1.3 (IC50) | 4 days | Inhibition | [5] |

| K562 | IST5-M | Not specified | 4 days | Inhibition | [5] |

Table 1: Inhibition of STAT5 Phosphorylation by this compound and its derivative (IST5-M) in CML cells.

| Cell Line | Treatment | Concentration (µM) | Duration | Downregulated Genes | Reference |

| K562 | This compound | 5 | 48 hours | Cyclin D1, Bcl-xL, and others | [4] |

Table 2: Downregulation of STAT5 Target Genes by this compound in CML cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in CML.

Immunoblotting for STAT5 Phosphorylation

This protocol is used to determine the extent to which this compound inhibits the phosphorylation of STAT5.

-

Cell Culture and Treatment: K562 CML cells are cultured to exponential growth phase. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 days).[5]

-

Cell Lysis: After treatment, cells are harvested and washed with PBS. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (pYStat5) and total STAT5. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[5]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software to determine the relative levels of pYStat5 compared to total STAT5 and the loading control.

Gene Expression Profiling

This protocol is used to identify the downstream genetic targets affected by this compound.

-

Cell Treatment and RNA Extraction: K562 cells are treated with this compound (e.g., 5 µmol/L for 48 hours) or a control. For comparison, a parallel experiment using lentiviral expression of Stat5 shRNA to genetically knock down STAT5 can be performed.[4] Total RNA is then extracted from the cells.

-

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed.

-

Library Preparation and Sequencing: RNA sequencing libraries are prepared and subjected to next-generation sequencing.

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the this compound-treated, STAT5 shRNA-treated, and control groups. Genes are considered significantly regulated based on statistical criteria (e.g., FDR-adjusted P < 0.05, >2-fold change).[4]

-

Pathway Analysis: Bioinformatic tools are used to analyze the pathways and biological functions associated with the differentially expressed genes. Venn diagrams can be used to compare the genes regulated by both this compound and STAT5 shRNA to confirm the specificity of the compound.[4]

Caption: Workflow for Gene Expression Profiling.

Clinical Status and Future Directions

This compound is currently in the preclinical phase of development for Philadelphia chromosome-positive CML.[6] Studies have shown that it exhibits high transcriptomic specificity for STAT5-driven cancer and has been evaluated for toxicity in vivo in mice, suggesting a favorable profile for potential clinical development.[5]

Given the role of STAT5 in TKI resistance, this compound holds promise as a therapeutic agent, potentially in combination with existing TKIs, to overcome resistance and improve outcomes for CML patients. Further investigation into its long-term efficacy and safety is warranted as it progresses towards clinical trials.

References

- 1. The Role of STAT5 in Tyrosine Kinase Inhibitor (IMATINIB) Resistance in CML Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. esmo.org [esmo.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The STAT5 Inhibitor IST5-002: A Technical Guide to its Mechanism and Effect on STAT5 Phosphorylation

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor IST5-002 and its targeted effect on the STAT5 signaling pathway, a critical mediator in various cancers, including prostate cancer and hematopoietic disorders. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of novel STAT5 inhibitors.

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor that, upon activation, promotes cell viability and proliferation. The aberrant activation of the STAT5 signaling pathway is a known driver in several malignancies. This compound is a potent and specific small molecule inhibitor of STAT5a/b that has demonstrated significant therapeutic potential. This guide details the mechanism of this compound, its quantitative effects on STAT5 phosphorylation, and the experimental protocols used to validate its activity.

Mechanism of Action of this compound

This compound functions by directly targeting the SH2 domain of the STAT5 monomer.[1][2][3] This interaction is crucial as the SH2 domain mediates two critical steps in STAT5 activation:

-

Inhibition of Phosphorylation: The initial step of STAT5 activation involves the transient docking of its SH2 domain to a phospho-tyrosyl moiety of a receptor-tyrosine kinase complex (e.g., Jak2).[2][4] This docking is a prerequisite for the phosphorylation of STAT5 at the critical Y694/699 residue.[2][4] By binding to the SH2 domain, this compound physically obstructs this interaction, thereby preventing the phosphorylation of STAT5.[2][4]

-

Inhibition of Dimerization: Following phosphorylation, the SH2 domain of one phosphorylated STAT5 monomer binds to the phosphorylated Y694/699 residue of another phosphorylated STAT5 monomer.[2][4] This reciprocal interaction results in the formation of a stable, transcriptionally active STAT5 dimer. This compound's binding to the SH2 domain also blocks this step, preventing the formation of functional dimers.[2][4]

Notably, this compound has been shown to have minimal inhibitory activity against a panel of 54 other kinases, highlighting its specificity for the STAT5 pathway.[1][2]

Quantitative Data on STAT5 Inhibition

The efficacy of this compound and its derivative lacking the phosphate group, IST5-M, has been quantified in various cancer cell lines. The data demonstrates a potent, dose-dependent inhibition of STAT5 phosphorylation.

Table 1: Inhibition of STAT5 Phosphorylation by this compound and IST5-M

| Cell Line | Compound | IC50 (µM) | % Inhibition at 2 µM |

| K562 (Chronic Myeloid Leukemia) | This compound | ~1.1 | 75-90% |

| K562 (Chronic Myeloid Leukemia) | IST5-M | ~1.1 | 75-90% |

| CWR22Rv1 (Prostate Cancer) | This compound | ~1.3 | 60-75% |

| CWR22Rv1 (Prostate Cancer) | IST5-M | ~1.3 | 60-75% |

Data compiled from studies where cells were treated for 4 days.[2]

Table 2: Inhibition of STAT5 Dimerization by this compound and IST5-M

| Cell Line | Assay | Compound | IC50 (µM) |

| PC-3 (Prostate Cancer) | Co-Immunoprecipitation | This compound | ~1.3 |

| PC-3 (Prostate Cancer) | Co-Immunoprecipitation | IST5-M | ~1.3 |

Data from prolactin-stimulated cells.[2]

Signaling Pathway and Inhibitory Mechanism Diagrams

The following diagrams illustrate the canonical STAT5 signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound.

Cell Culture and this compound Treatment

-

Cell Lines:

-

K562 (human chronic myeloid leukemia) cells were cultured in RPMI-1640 medium.

-

CWR22Rv1 and PC-3 (human prostate cancer) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

-

Treatment Protocol:

-

Cells were seeded and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing increasing concentrations of this compound or IST5-M. A vehicle control (e.g., DMSO) was run in parallel.

-

For phosphorylation inhibition studies, cells were typically treated for 4 days.[2] For dimerization studies, cells were often serum-starved for 16 hours, pre-treated with the inhibitor for 2-6 hours, and then stimulated with a ligand like prolactin (10 nM) for 30-60 minutes.[2]

-

Western Blotting for STAT5 Phosphorylation

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-STAT5 (pY694/699) and total STAT5. An antibody against a loading control (e.g., actin) was also used.

-

The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was used for quantification.

-

Co-Immunoprecipitation Assay for STAT5 Dimerization

-

Transfection: PC-3 cells were co-transfected with plasmids encoding FLAG-tagged STAT5a and MYC-tagged STAT5a, along with a prolactin receptor plasmid.

-

Cell Treatment: 48 hours post-transfection, cells were serum-starved for 16 hours, pre-treated with this compound or vehicle for 2 hours, and then stimulated with 10 nM prolactin for 30 minutes.[2]

-

Immunoprecipitation:

-

Cells were lysed, and whole-cell lysates were collected.

-

MYC-tagged STAT5a was immunoprecipitated from the lysates using an anti-MYC monoclonal antibody conjugated to agarose beads.

-

-

Immunoblotting:

-

The immunoprecipitates were washed, eluted, and resolved by SDS-PAGE.

-

Western blotting was performed using an anti-FLAG antibody to detect co-immunoprecipitated FLAG-STAT5a. The membrane was also blotted with an anti-MYC antibody to confirm the immunoprecipitation of the bait protein.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - RWTH Publications [publications.rwth-aachen.de]

A Comprehensive Technical Review of IST5-002: A Novel STAT5 Inhibitor with Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational STAT5 inhibitor, IST5-002. Signal Transducer and Activator of Transcription 5 (STAT5) proteins, specifically STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in the pathogenesis and progression of various malignancies, including prostate cancer and chronic myeloid leukemia (CML), making it a compelling target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of STAT5a/b, demonstrating significant anti-tumor activity in preclinical models. This document summarizes the current understanding of this compound, including its mechanism of action, preclinical efficacy, and safety profile, to support further research and development efforts.

Mechanism of Action

This compound is a small-molecule inhibitor that selectively targets the SH2 domain of both STAT5a and STAT5b.[1][2] The canonical activation of STAT5 involves a two-step process initiated by the binding of an extracellular ligand to a transmembrane receptor, leading to the activation of Janus kinases (JAKs).[1][3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT5 monomers.[1][3] Upon binding, STAT5 is phosphorylated on a critical tyrosine residue (Y694/699), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1]

This compound exerts its inhibitory effect by binding to the SH2 domain of STAT5 monomers.[1][3] This binding event disrupts two crucial steps in the activation cascade:

-

Inhibition of Phosphorylation: By occupying the SH2 domain, this compound prevents the transient docking of STAT5 monomers to the phosphotyrosine motifs of the receptor-tyrosine kinase complex. This steric hindrance effectively blocks the phosphorylation of STAT5 by JAKs.[1][3]

-

Inhibition of Dimerization: The dimerization of activated STAT5 monomers is also mediated by a reciprocal SH2 domain-phosphotyrosine interaction between two phosphorylated STAT5 molecules.[1] this compound binding to the SH2 domain physically obstructs this interaction, preventing the formation of functional STAT5 dimers.[1][3]

This dual mechanism of action ensures a robust suppression of STAT5 signaling. Notably, a derivative of this compound lacking the phosphate group (IST5-M) has been shown to possess similar biological activity, indicating that the core molecule is responsible for the inhibitory effect.[1]

Signaling Pathway of this compound Inhibition

References

A Technical Guide to the Impact of IST5-002 on Gene Expression Downstream of STAT5

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1] Aberrant STAT5 activation is a key driver in various malignancies, including prostate cancer and hematopoietic disorders, making it a compelling therapeutic target.[1][2] IST5-002 is a potent, cell-permeable small molecule inhibitor that specifically targets the SH2 domain of both STAT5a and STAT5b.[3][4] By binding to this crucial domain, this compound allosterically hinders the recruitment of STAT5 to activated receptor kinase complexes, thereby preventing its phosphorylation and subsequent dimerization—two essential steps for its activation and nuclear translocation.[5][6][7] This guide provides a detailed overview of the mechanism of this compound and its quantifiable impact on the expression of downstream STAT5 target genes, supported by experimental data and protocols.

The STAT5 Signaling Pathway and Mechanism of this compound Inhibition

The canonical STAT5 signaling cascade is initiated by the binding of a ligand, such as a cytokine or growth factor, to its corresponding transmembrane receptor. This event triggers the activation of receptor-associated Janus kinases (JAKs), which phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[8] These phosphorylated sites serve as docking stations for the SH2 domain of inactive, monomeric STAT5 proteins in the cytoplasm.[7] Upon recruitment, STAT5 is phosphorylated by JAKs on a critical tyrosine residue (Y694 in STAT5a, Y699 in STAT5b). This phosphorylation event induces a conformational change, causing the STAT5 monomers to detach from the receptor and form stable homo- or heterodimers via reciprocal SH2 domain-phosphotyrosine interactions.[1][6] These active dimers then translocate into the nucleus, bind to specific DNA response elements, and regulate the transcription of target genes.[1][8]

This compound exerts its inhibitory effect by directly binding to the STAT5 SH2 domain. This action produces a dual blockade:

-

It prevents the initial docking of STAT5 monomers to the phosphorylated receptor complex, thereby inhibiting STAT5 phosphorylation.[6][7]

-

It obstructs the formation of STAT5 dimers, which is also mediated by the SH2 domain.[6][9]

This multi-faceted inhibition effectively shuts down the entire downstream signaling cascade.

Quantitative Impact of this compound on Downstream Gene Expression

Treatment with this compound leads to significant changes in the expression of well-established STAT5 target genes. The inhibitory effects have been quantified in various cancer cell lines, demonstrating a robust and specific impact on the STAT5-regulated transcriptome.

Table 1: Effect of this compound on STAT5 Target Gene Expression in Prostate Cancer

| Gene Target | Cell Line | This compound Conc. | Treatment Duration | Change in Expression | Reference |

| Cyclin D1 (CCND1) | CWR22Rv1, LNCaP | 2-50 µM | 48 hours | Protein levels reduced | [4][5] |

| Bcl-xL (BCL2L1) | CWR22Rv1, LNCaP | 2-50 µM | 48 hours | Protein levels reduced | [4][5] |

| Androgen Receptor (AR) | CWR22Pc, LAPC4 | Nanomolar range | 4-8 days | mRNA & Protein levels suppressed | [10][11] |

| MCM10 | CWR22Pc | 6 µM | 3 days | mRNA levels reduced | [6] |

| BRCA2 | CWR22Pc | 6 µM | 3 days | mRNA levels reduced | [6] |

Table 2: Global Transcriptomic Changes Induced by this compound

| Cell Line | This compound Conc. | Treatment Duration | Key Finding | Reference |

| K562 (CML) | 5 µM | 48 hours | Significantly regulated 102 genes that overlap with STAT5 genetic knockdown. | [5] |

| CWR22Pc (Prostate) | 6 µM | 3 days | 765 transcripts downregulated; 324 transcripts upregulated (FDR <0.01). | [12][13] |

Note: The high correlation (Pearson coefficient 0.98–0.99) between gene expression profiles of this compound-treated cells and cells with genetic STAT5 knockdown underscores the high specificity of the inhibitor.[2][6][7]

Key Experimental Protocols

The following are detailed methodologies for assays used to determine the efficacy and mechanism of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Prostate cancer (CWR22Rv1, LNCaP, CWR22Pc, PC-3) and Chronic Myeloid Leukemia (K562) cell lines are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment Protocol: Cells are seeded to achieve 60-70% confluency. The following day, the media is replaced with fresh media containing this compound at the desired concentrations (e.g., 2 µM to 50 µM) or a vehicle control (e.g., DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for analysis.[5]

Gene Expression Analysis via RNA-Sequencing

This workflow outlines the process from cell treatment to bioinformatic analysis to identify global gene expression changes.

-

Protocol:

-

RNA Isolation: Total RNA is extracted from this compound and vehicle-treated cells using a suitable method like TRIzol reagent followed by column purification. RNA integrity is assessed using an Agilent Bioanalyzer.

-

Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

-

Sequencing: The prepared libraries are sequenced on a platform such as an Illumina NovaSeq.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound and control groups (e.g., using DESeq2). A typical cutoff for significance is a False Discovery Rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.[5][13]

-

STAT5 Dimerization Assay (Co-Immunoprecipitation)

This assay directly assesses the ability of this compound to inhibit the formation of STAT5 dimers.[6]

-

Principle: Two different epitope-tagged versions of STAT5 (e.g., Myc-STAT5 and Flag-STAT5) are co-expressed in cells. If they dimerize, pulling down one (e.g., Myc-STAT5) will co-precipitate the other (Flag-STAT5).

-

Protocol:

-

Transfection: PC-3 cells are co-transfected with plasmids encoding Myc-tagged STAT5a and Flag-tagged STAT5a. A plasmid for a cytokine receptor (e.g., prolactin receptor) is often included to enable stimulation.[14]

-

Serum Starvation & Treatment: Cells are serum-starved for ~16 hours to reduce baseline signaling. They are then pre-treated with this compound or vehicle for 2 hours.[14]

-

Stimulation: Cells are stimulated with a specific ligand (e.g., 10 nM prolactin) for 30 minutes to induce STAT5 dimerization.[14]

-

Immunoprecipitation (IP): Cells are lysed, and an antibody against one tag (e.g., anti-Myc) is used to immunoprecipitate the protein complexes.

-

Immunoblotting (IB): The precipitated complexes are resolved by SDS-PAGE and immunoblotted with an antibody against the other tag (e.g., anti-Flag). A reduction in the Flag-STAT5a signal in the this compound-treated sample indicates inhibition of dimerization.

-

Conclusion and Future Directions

This compound is a highly specific and potent inhibitor of the STAT5 signaling pathway. By targeting the SH2 domain, it effectively prevents STAT5 activation and abrogates its ability to regulate downstream gene transcription. Quantitative data from multiple cancer models robustly demonstrate its ability to downregulate key genes involved in cell cycle progression (Cyclin D1), apoptosis (Bcl-xL), and therapy resistance (Androgen Receptor).[5][10] The high concordance between the transcriptomic effects of this compound and genetic STAT5 knockdown validates its on-target specificity.[7] These findings position this compound as a valuable tool for preclinical research and a promising candidate for further development as a therapeutic agent for STAT5-driven cancers.

References

- 1. STAT5 - Wikipedia [en.wikipedia.org]

- 2. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]

- 11. Stat5 induces androgen receptor (AR) gene transcription in prostate cancer and offers a druggable pathway to target AR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Interaction of IST5-002 with the STAT5 SH2 Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of the STAT5 signaling pathway is closely linked to the pathogenesis of various human cancers, including prostate cancer and chronic myeloid leukemia (CML).[2][3] IST5-002 has emerged as a potent small-molecule inhibitor of STAT5a and STAT5b, targeting a key protein-protein interaction domain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the STAT5 SH2 domain. We present quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

The STAT5 Signaling Pathway

The activation of STAT5 is a tightly regulated process initiated by the binding of ligands, such as cytokines and growth factors, to their corresponding transmembrane receptors.[4][5] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domain of the receptor.[5] These phosphorylated sites serve as docking stations for the Src Homology 2 (SH2) domain of inactive, monomeric STAT5 proteins present in the cytoplasm.[2][6]

Once recruited to the receptor-kinase complex, STAT5 is itself phosphorylated by JAKs on a critical C-terminal tyrosine residue (Tyr694 in STAT5a and Tyr699 in STAT5b).[2][7] This phosphorylation event is obligatory for STAT5 activation.[2] The phosphorylated STAT5 monomers then dissociate from the receptor and form transcriptionally active parallel dimers.[2][6][7] This dimerization is a critical step, mediated by a reciprocal interaction between the SH2 domain of one STAT5 monomer and the phosphotyrosine residue of its partner.[2][7] The active STAT5 dimer then translocates to the nucleus, where it binds to specific DNA response elements (GAS motifs) in the promoters of target genes, thereby regulating their transcription.[1][4] These target genes are involved in crucial cellular processes such as cell cycle progression (e.g., Cyclin D1) and apoptosis (e.g., Bcl-xL).[4][8]

Figure 1: The canonical JAK/STAT5 signaling pathway and points of inhibition by this compound.

This compound: Mechanism of Action at the STAT5 SH2 Domain

This compound is a small-molecule inhibitor developed through in-silico screening and medicinal chemistry to specifically target the STAT5 SH2 domain.[2][4] Its mechanism of action is twofold, disrupting two sequential and critical steps in the STAT5 activation cascade that are both mediated by the SH2 domain[2][6][7]:

-

Inhibition of STAT5 Docking and Phosphorylation: this compound binds to the SH2 domain of the STAT5 monomer in the cytoplasm.[2][6] This binding event physically blocks the SH2 domain from recognizing and docking to the phosphotyrosine motifs on the activated cytokine receptor-JAK complex.[2][6][9] By preventing this initial recruitment, this compound effectively inhibits the subsequent phosphorylation of STAT5 by JAKs.[2][4]

-

Inhibition of STAT5 Dimerization: Following phosphorylation (in the absence of complete inhibition), the SH2 domain of one phosphorylated STAT5 monomer binds to the phosphotyrosine residue of another to form a stable dimer.[2][7] this compound's binding to the SH2 domain also sterically hinders this interaction, thereby preventing the formation of active STAT5 dimers.[2][6]

By targeting these two fundamental processes, this compound effectively shuts down the entire downstream signaling cascade, preventing STAT5 nuclear translocation, DNA binding, and the transcription of target genes.[4][10] A derivative of this compound lacking the phosphate group, IST5-M, has been shown to have similar biological activity, indicating that the phosphate group is not critical for its inhibitory function in cells.[2][3]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound has been quantified in various cellular assays, demonstrating its potent inhibitory effects on STAT5 signaling in cancer cell lines. The following tables summarize the key IC50 values reported in the literature.

Table 1: Inhibition of STAT5 Transcriptional Activity by this compound

| STAT5 Isoform | Assay System | IC50 (µM) | Reference |

| STAT5a | Transcriptional Activity Assay | ~1.5 | [10][11] |

| STAT5b | Transcriptional Activity Assay | ~3.5 | [10][11] |

Table 2: Inhibition of STAT5 Phosphorylation and Dimerization by this compound

| Process | Cell Line | Assay Type | IC50 (µM) | Reference |

| Phosphorylation | K562 (CML) | Immunoblotting | ~1.1 | [2] |

| Phosphorylation | CWR22Rv1 (Prostate Cancer) | Immunoblotting | ~1.3 | [2] |

| Dimerization | Prostate Cancer Cells | Co-Immunoprecipitation | ~1.0 - 1.3 | [2][7] |

Table 3: Kinase Specificity of this compound

| Kinase Panel | Result | Reference |

| Panel of 54 Kinases (including JAK1, JAK2, JAK3, Tyk2) | No significant inhibitory activity | [2][3][5] |

Experimental Protocols

The characterization of this compound's interaction with the STAT5 SH2 domain and its effects on the signaling pathway involves several key experimental techniques. Detailed below are representative methodologies for these assays.

Co-Immunoprecipitation (Co-IP) for STAT5 Dimerization

This assay is used to assess the ability of this compound to inhibit the ligand-induced dimerization of STAT5.

Protocol:

-

Cell Culture and Transfection:

-

Culture prostate cancer cells (e.g., PC-3) in appropriate media.

-

Co-transfect cells with plasmids encoding differentially tagged STAT5a (e.g., pCMV-3Flag-Stat5a and pCMV-3Myc-Stat5a) and a prolactin receptor plasmid (pPrlR) to ensure responsiveness to ligand stimulation.

-

-

Compound Treatment and Cell Stimulation:

-

Serum-starve the cells for 16 hours to reduce basal signaling.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 2 hours.

-

Stimulate STAT5 dimerization by adding a ligand, such as prolactin (Prl, 10 nM), for 30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysates with an anti-MYC antibody overnight at 4°C with gentle rotation to capture MYC-tagged STAT5a and any interacting proteins.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in 2x SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-FLAG antibody to detect co-immunoprecipitated FLAG-tagged STAT5a.

-

Re-probe the membrane with an anti-MYC antibody to confirm the immunoprecipitation of MYC-tagged STAT5a.

-

Analyze whole-cell lysates for total protein levels (FLAG-STAT5a, MYC-STAT5a, and a loading control like actin) to ensure equal input.

-

Figure 2: Experimental workflow for Co-Immunoprecipitation to assess STAT5 dimerization.

Western Blot for STAT5 Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of STAT5.

Protocol:

-

Cell Culture and Treatment:

-

Culture relevant cancer cells (e.g., K562 or CWR22Rv1).

-

Treat cells with increasing concentrations of this compound for a specified duration (e.g., 4 days).

-

-

Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Membrane Transfer:

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (anti-pY-STAT5) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the first set of antibodies.

-

Re-probe the membrane with a primary antibody against total STAT5.

-

Finally, re-probe with an antibody for a loading control protein, such as actin.

-

Figure 3: Experimental workflow for Western Blot analysis of STAT5 phosphorylation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively targets the STAT5 signaling pathway by directly interacting with the STAT5 SH2 domain. Its dual mechanism of inhibiting both STAT5 phosphorylation and dimerization provides a robust blockade of this oncogenic pathway. The high specificity of this compound for STAT5 over other kinases underscores its potential for a favorable safety profile.[2][3] While current data is based on cellular potency assays (IC50), future studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable to determine the direct binding affinity (Kd) and thermodynamic profile of the this compound-STAT5 SH2 domain interaction. Such data would provide deeper insights into the molecular interactions driving its inhibitory activity and further guide the optimization of this promising class of STAT5 inhibitors for clinical development.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based screen identifies a potent small-molecule inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IST5-002 Treatment of CWR22Rv1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The CWR22Rv1 cell line is a critical in vitro model for studying human prostate cancer, particularly the transition to castration-resistant prostate cancer (CRPC). Derived from a relapsed CWR22 xenograft, this cell line is notable for expressing a mutated Androgen Receptor (AR) and Prostate-Specific Antigen (PSA).[1] Its characteristics of both androgen-responsive and androgen-insensitive growth make it an ideal platform for evaluating novel therapeutic agents.[1] This document provides detailed protocols for culturing CWR22Rv1 cells and for characterizing the effects of a novel experimental compound, designated IST5-002. The methodologies cover essential assays for assessing cell viability, key signaling pathway modulation, and induction of apoptosis.

CWR22Rv1 Cell Line: Key Characteristics and Data

CWR22Rv1 is a human prostate carcinoma epithelial cell line with distinct features relevant for experimental studies.

| Parameter | Description | Reference |

| Origin | Human prostate carcinoma xenograft (CWR22R), relapsed after castration. | [1][2] |

| Morphology | Epithelial-like, grows as adherent aggregates or loose clusters, eventually forming a monolayer. | [3][4] |

| Androgen Receptor | Expresses a full-length AR with a H874Y mutation and a tandem duplication of exon 3. Also expresses AR splice variants (AR-Vs) lacking the ligand-binding domain. | [1][2][5] |

| PSA Expression | Expresses Prostate-Specific Antigen (PSA). | |

| Doubling Time | Approximately 40-60 hours. | [6][7] |

| Growth Media | RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | [8] |

| Culture Conditions | 37°C, 5% CO₂ in a humidified atmosphere. | [8] |

| Subculture | Split sub-confluent cultures (80-90%) at a ratio of 1:3 to 1:6. | [3] |

Experimental Workflow for this compound Evaluation

The overall experimental process involves culturing CWR22Rv1 cells, treating them with this compound at various concentrations, and subsequently performing a series of assays to determine the compound's effect on cell proliferation, signaling pathways, and apoptosis.

Caption: Experimental workflow for evaluating this compound in CWR22Rv1 cells.

Detailed Experimental Protocols

Protocol for Culture and Maintenance of CWR22Rv1 Cells

This protocol outlines the standard procedure for culturing and passaging CWR22Rv1 cells.

-

Media Preparation: Prepare complete growth medium consisting of RPMI-1640, 10% FBS, and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

-

Thawing Frozen Cells:

-

Thaw the vial of cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotective agent.

-

Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

-

Renew the culture medium every 2 to 3 days.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, remove and discard the culture medium.

-

Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new culture flask containing fresh medium.[3]

-

Protocol for Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed CWR22Rv1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |

| Vehicle Control | 0 | 1.25 | 100% |

| This compound | 1 | 1.10 | 88% |

| This compound | 5 | 0.80 | 64% |

| This compound | 10 | 0.61 | 49% |

| This compound | 25 | 0.35 | 28% |

| This compound | 50 | 0.15 | 12% |

Protocol for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, providing insights into the effect of this compound on key signaling pathways.[9][10]

-

Cell Lysis:

-

Seed CWR22Rv1 cells in 6-well plates and treat with this compound for the desired time.

-

Wash cells with ice-cold PBS.[9]

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9][11]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[10]

-

Incubate the membrane with a specific primary antibody (e.g., anti-AR, anti-Akt, anti-phospho-Akt, anti-PARP, anti-Caspase-3, anti-Actin) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[8]

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-Actin.

| Target Protein | Vehicle Control (Normalized Intensity) | This compound (10 µM) (Normalized Intensity) | Fold Change |

| p-Akt (Ser473) | 1.00 | 0.35 | -2.86 |

| Total Akt | 1.00 | 0.98 | -1.02 |

| Cleaved PARP | 1.00 | 4.50 | +4.50 |

| β-Actin | 1.00 | 1.00 | 1.00 |

Protocol for Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the expression of target genes following treatment with this compound.

-

RNA Isolation:

-

Culture and treat CWR22Rv1 cells as described previously.

-

Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's protocol.[14]

-

-

cDNA Synthesis:

-

Assess RNA quality and concentration using a spectrophotometer.

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).[14]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., PSA, BCL2), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.

-

Key Signaling Pathways in CWR22Rv1 Cells

Understanding the core signaling pathways in CWR22Rv1 cells is crucial for interpreting the mechanism of action of this compound.

Androgen Receptor (AR) and PI3K/Akt Signaling

The AR pathway is central to prostate cancer cell growth.[15][16] In CRPC, the PI3K/Akt survival pathway is often hyperactivated and engages in crosstalk with the AR pathway, promoting proliferation and therapy resistance.[17][18]

Caption: Crosstalk between AR and PI3K/Akt signaling pathways in CWR22Rv1 cells.

Apoptosis Pathways

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[19][20] Many anti-cancer agents, likely including this compound, function by inducing apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture Academy [procellsystem.com]

- 4. 22RV1 Cells [cytion.com]

- 5. Cellosaurus cell line CWR22Rv1-AR-EK (CVCL_WK44) [cellosaurus.org]

- 6. Cellosaurus cell line 22Rv1 (CVCL_1045) [cellosaurus.org]

- 7. Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting CWR22Rv1 Prostate Cancer Cell Proliferation and Gene Expression by Combinations of the Phytochemicals EGCG, Genistein and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. bio-rad.com [bio-rad.com]

- 12. addgene.org [addgene.org]

- 13. sinobiological.com [sinobiological.com]

- 14. mcgill.ca [mcgill.ca]

- 15. A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Apoptosis Evasion: The Role of Survival Pathways in Prostate Cancer Progression and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols for IST5-002 in LNCaP Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IST5-002, a potent STAT5a/b inhibitor, in LNCaP human prostate cancer cell culture. The following protocols and data summaries are designed to facilitate research into the therapeutic potential of this compound by providing detailed methodologies for assessing its effects on cell viability, apoptosis, and STAT5 signaling.

Introduction

This compound is a small molecule inhibitor that targets the signal transducer and activator of transcription 5a and 5b (STAT5a/b).[1][2] In prostate cancer, STAT5a/b signaling is a critical pathway for cell viability and proliferation.[2] this compound exerts its inhibitory effect by suppressing the phosphorylation and subsequent dimerization of STAT5, which is crucial for its activation and nuclear translocation.[3][4] This inhibition leads to the downregulation of STAT5 target genes, such as cyclin D1, ultimately inducing apoptosis in prostate cancer cells, including the LNCaP cell line.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound on LNCaP Cells

| Parameter | Value | Cell Line | Reference |

| IC50 (STAT5a) | 1.5 µM | Prostate Cancer Cells | [2] |

| IC50 (STAT5b) | 3.5 µM | Prostate Cancer Cells | [2] |

| Apoptosis Induction | Observed | LNCaP | [1][2] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the STAT5 signaling pathway in LNCaP cells.

Caption: Mechanism of this compound action on the STAT5 signaling pathway.

Experimental Protocols

LNCaP Cell Culture

LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells.[5] They grow as adherent cells, often in aggregates.[6]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculturing:

-

Aspirate the culture medium.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[8]

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Plate the cells at a recommended seeding density of 1 x 10^4 to 2 x 10^5 cells/cm².[5]

-

This compound Treatment

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store at -20°C.

-

Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations for your experiments. Based on published data, a concentration range of 1 µM to 25 µM is a reasonable starting point for LNCaP cells.[3]

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Workflow Diagram:

Caption: Experimental workflow for the MTS cell viability assay.

-

Protocol:

-

Seed 5,000-10,000 LNCaP cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed LNCaP cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Western Blot for Phospho-STAT5

This protocol allows for the detection of the phosphorylated (active) form of STAT5.

-

Workflow Diagram:

Caption: General workflow for Western blot analysis.

-

Protocol:

-

Culture LNCaP cells and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion

These application notes provide a foundational framework for investigating the effects of this compound on LNCaP cells. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting the STAT5 pathway in prostate cancer. Adherence to these detailed methodologies will ensure reproducible and reliable data, contributing to the advancement of novel cancer therapeutics.

References

- 1. knowledge.lonza.com [knowledge.lonza.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correction: Maranto et al. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo. Cancers 2020, 12, 3412 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IST5-002 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of IST5-002, a potent inhibitor of Signal Transducer and Activator of Transcription 5a/b (Stat5a/b), in in vitro research settings. The provided protocols and concentration guidelines are derived from peer-reviewed studies to ensure reproducibility and accuracy in your experiments.

Mechanism of Action

This compound selectively inhibits the transcriptional activity of Stat5a and Stat5b with IC50 values of 1.5 µM and 3.5 µM, respectively[1][2]. It functions by binding to the SH2 domain of the Stat5 monomer. This interaction prevents the docking of Stat5 to receptor-tyrosine kinase complexes, which in turn inhibits the phosphorylation and subsequent dimerization of Stat5[3][4][5]. The inhibition of Stat5 dimerization is a critical step, as it prevents the translocation of Stat5 to the nucleus, thereby blocking the transcription of target genes involved in cell survival and proliferation, such as Bcl-xL and cyclin D1[1][6]. This targeted inhibition of the Jak2-Stat5 signaling pathway ultimately leads to the induction of apoptosis in cancer cells[1][3][6].

Data Presentation: this compound Treatment Concentrations and Effects

The following tables summarize the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for optimizing experimental conditions for your specific cell lines and assays.

| Cell Line | Assay | This compound Concentration Range | Incubation Time | Observed Effect | Reference |

| K562 (Chronic Myeloid Leukemia) | Stat5a/b Phosphorylation | 0 - 40 µM | 3 hours | Inhibition of Bcr-Abl-induced Stat5a/b phosphorylation. | [1][7] |

| T47D (Breast Cancer) | Stat5a/b Phosphorylation | 5 - 100 µM | 2 hours | Inhibition of Stat5a/b phosphorylation. | [1] |

| PC-3 (Prostate Cancer) | Stat5 Dimerization | 5 - 100 µM | 2 hours | Inhibition of Stat5 dimerization. | [1] |

| PC-3 (Prostate Cancer) | Stat5 Nuclear Translocation | 5 - 100 µM | 2 hours | Suppression of Stat5 nuclear translocation. | [1] |

| CWR22Rv1, LNCaP (Prostate Cancer) | Target Gene Expression | 2 - 50 µM | 48 hours | Reduced expression of Stat5a/b target genes (Bcl-xL and cyclin D1). | [1][6] |

| CWR22Rv1, LNCaP, DU145 (Prostate Cancer) | Cell Growth/Viability | 3.1 - 50 µM | 72 hours | Inhibition of cell growth through induction of apoptosis. | [1][8] |

| Patient-Derived Prostate Cancer Explants | Epithelial Cell Death | 25 - 100 µM | 7 days | Induction of epithelial cell death. | [1] |

| Imatinib-sensitive and -resistant CML cells | Apoptosis | 5 µM | 24 - 72 hours | Inhibition of Stat5a/b phosphorylation and induction of apoptosis. | [1] |

| CWR22Rv1 (Prostate Cancer) | Stat5 Dimerization | 1 µM | 6 hours | Robust inhibition of Stat5 dimerization. | [3] |

| DU145, CWR22Pc (Prostate Cancer) | Jak/Tyk Phosphorylation | 6 µM | 6 hours | No alteration in the phosphorylation of Jak1, Jak2, Jak3, or Tyk2. | [3] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on prostate cancer cell lines to determine the effect of this compound on cell viability.[8]

Materials:

-

Prostate cancer cell lines (e.g., CWR22Rv1, LNCaP, DU145)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 3.1 µM to 50 µM.[7]

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for 72 hours.[7]

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the fraction of living cells relative to the vehicle control.

Apoptosis Assays

This assay quantifies apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.[8]

Materials:

-

Prostate cancer cell lines (e.g., CWR22Rv1)

-

Complete cell culture medium

-

This compound (e.g., 25 µmol/L)

-

Vehicle control

-

Cell lysis buffer

-

Nucleosomal DNA Fragmentation ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in parallel wells to the viability assay.

-

Treat cells with this compound or vehicle control for 24 hours.[8]

-

Lyse the cells according to the ELISA kit protocol.

-

Perform the ELISA as per the manufacturer's instructions.

-

Measure the absorbance at 405 nm.[8] An increase in absorbance indicates a higher level of apoptosis.

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8]

Materials:

-

Prostate cancer cell lines (e.g., CWR22Rv1)

-

Complete cell culture medium

-

This compound (e.g., 12 µmol/L)

-

Vehicle control

-

Caspase-3 fluorometric immunosorbent enzyme assay kit

-

Fluorometric plate reader

Procedure:

-

Seed cells and treat with this compound or vehicle for 72 hours.[8]

-

Perform the caspase-3 activation assay according to the manufacturer's protocol.

-

Measure fluorescence using a fluorometric plate reader. An increase in fluorescence indicates higher caspase-3 activity.

This method analyzes the distribution of cells in different phases of the cell cycle and can identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[8]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1)

-

Complete cell culture medium

-

This compound (e.g., 6, 12, 25 µM)

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the indicated concentrations of this compound or vehicle control for 72 hours.[7][8]

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Phospho-Stat5

This protocol is used to detect the levels of phosphorylated Stat5, a direct indicator of Stat5 activation.

Materials:

-

Cell lines of interest (e.g., K562, T47D)

-

Complete cell culture medium

-

This compound

-

Vehicle control

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pYStat5, anti-Stat5, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Stat5 Dimerization Assay

This co-immunoprecipitation assay is designed to assess the effect of this compound on the dimerization of Stat5.[3][9][10]

Materials:

-

Prostate cancer cell lines (e.g., PC-3)

-

Plasmids: pCMV-3Flag-Stat5a, pCMV-3Myc-Stat5a, pPrlR

-

Transfection reagent

-

Serum-free medium

-

This compound

-

Vehicle control

-

Prolactin (Prl)

-

Immunoprecipitation lysis buffer

-

Anti-MYC antibody

-